1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
Description
1-(Oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct bicyclic moieties: an oxolane (tetrahydrofuran) ring at position 1 and a partially saturated pyrazolo[1,5-a]pyridine system at position 2.
Properties
IUPAC Name |
oxolan-3-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)15-11-14-3-1-2-5-21(14)18-15/h11,13H,1-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDBHJWUGMGEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4CCOC4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This method involves the reaction of boron reagents with halogenated precursors under palladium catalysis . Another method is the Kröhnke pyridine synthesis, which involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrazine
The target compound’s pyrazolo[1,5-a]pyridine moiety differs from pyrazolo[1,5-a]pyrazine derivatives (e.g., ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, ) by replacing a pyrazine nitrogen with a carbon atom.
Pyrazolo[1,5-a]pyrimidine Derivatives
Compounds like 2-methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine () feature a pyrimidine ring instead of pyridine. The additional nitrogen in pyrimidine increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the target compound .
Piperazine Substitution Patterns
Acylpiperazine Derivatives
The target compound’s dual carbonyl groups contrast with simpler acylpiperazines (e.g., 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids, ). The oxolane-3-carbonyl group likely improves solubility relative to aromatic acyl groups (e.g., benzoyl), as cyclic ethers exhibit lower hydrophobicity .
Piperazine-Linked Kinase Inhibitors
Compounds such as 10g and 10i () incorporate piperazine with aryl or heteroaryl substituents. The target compound’s pyrazolo[1,5-a]pyridine system may offer superior steric complementarity to kinase ATP-binding pockets compared to imidazo[4,5-b]pyridine derivatives .
Physicochemical Properties
Key Reaction Steps
The synthesis likely involves:
Piperazine functionalization : Coupling oxolane-3-carboxylic acid and pyrazolo[1,5-a]pyridine-2-carboxylic acid via amide bond formation, analogous to methods in (aroylation using acyl halides) .
Pyrazolo[1,5-a]pyridine synthesis : Cyclization of hydrazides with aldehydes or ketones (similar to and ) .
Comparison with Analogues
- Ethyl pyrazolo[3,4-c]pyridine derivatives () use trifluoroacetic acid-mediated cyclization, whereas the target compound’s synthesis may require milder conditions due to its saturated pyridine ring .
- Imidazo[4,5-b]pyridine-based inhibitors () employ reductive amination, a step less relevant to the target’s acylpiperazine structure .
Biological Activity
The compound 1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes an oxolane ring and a pyrazolo[1,5-a]pyridine moiety. The presence of these functional groups contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives . This suggests that the compound may also possess similar efficacy against bacterial pathogens.
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer activity. Recent studies have shown that compounds within this class can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival . The compound's structure may allow it to interact with these targets effectively.
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| Derivative 6a | Antitubercular | 1.35 | Mycobacterium tuberculosis |
| Derivative 6e | Antitubercular | 2.18 | Mycobacterium tuberculosis |
| Pyrazolo derivative | Anticancer | Varies | Various kinases |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer progression and bacterial resistance mechanisms .
- Cell Cycle Arrest : Some pyrazolo derivatives induce cell cycle arrest in cancer cells, preventing proliferation .
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of substituted pyrazolo derivatives for their anti-tubercular activity. Among these, the compound with a similar structural framework demonstrated significant potency against drug-resistant strains of Mycobacterium tuberculosis, highlighting the therapeutic potential of such derivatives .
Another study focused on the anticancer effects of pyrazolo[1,5-a]pyrimidines. The findings indicated that these compounds could effectively inhibit tumor growth in various cancer models through targeted kinase inhibition .
Q & A
Q. What synthetic strategies are effective for preparing 1-(oxolane-3-carbonyl)-4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine?
Methodology: The synthesis involves multi-step reactions focusing on coupling oxolane (tetrahydrofuran) and pyrazolo[1,5-a]pyridine moieties to a piperazine core. Key steps include:
- Oxolane-3-carbonyl attachment : React oxolane-3-carboxylic acid with piperazine using coupling agents like DCC or EDCl in anhydrous DMF, as seen in analogous piperazine acylations .
- Pyrazolo[1,5-a]pyridine synthesis : Utilize cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by oxidation to introduce the carbonyl group .
- Final coupling : Employ mixed anhydride or active ester methods to link both carbonyl groups to piperazine, optimizing solvent (e.g., acetonitrile or DCM) and temperature (60–80°C) for higher yields .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxolane acylation | DCC, DMAP, DMF, 0°C → RT | 70–85 | |
| Pyrazolo ring formation | Hydrazine hydrate, EtOH, reflux | 62–68 | |
| Piperazine coupling | EDCl, HOBt, acetonitrile, 60°C | 65–75 |
Q. How is structural confirmation achieved for this compound?
Methodology:
- NMR spectroscopy : Analyze H and C NMR to confirm substituent positions. For example:
- Piperazine protons appear as singlets at δ 3.2–3.8 ppm .
- Pyrazolo[1,5-a]pyridine protons show distinct splitting patterns (δ 6.8–8.2 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O) at 1650–1750 cm and amide bonds at ~1680 cm .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its activity?
Methodology:
- Antibacterial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays) .
- Enzyme inhibition : Assess binding to kinases or proteases using fluorescence polarization or SPR, given piperazine’s role in enzyme modulation .
II. Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Methodology:
Q. How do structural modifications influence bioactivity?
Methodology:
- SAR studies : Synthesize derivatives with varying substituents on oxolane or pyrazolo rings. For example:
- Replace oxolane with tetrahydrothiophene to assess sulfur’s impact on solubility .
- Introduce electron-withdrawing groups (e.g., -NO) on pyrazolo to enhance electrophilic interactions .
- Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .
Q. Table 2: Example SAR Data
| Derivative | MIC (S. aureus) (µg/mL) | LogP | Reference |
|---|---|---|---|
| Parent compound | 16 | 1.8 | |
| Oxolane → THP analog | 32 | 2.1 | |
| Pyrazolo-4-NO | 8 | 1.5 |
Q. How can contradictory data in literature (e.g., variable yields) be resolved?
Methodology:
- Reproducibility checks : Validate reaction conditions (e.g., purity of hydrazine hydrate in pyrazolo synthesis, which impacts cyclization efficiency) .
- Byproduct analysis : Use HPLC-MS to identify side products (e.g., over-oxidized pyrazolo rings) that reduce yields .
- Solvent optimization : Compare polar aprotic (DMF) vs. protic (EtOH) solvents for piperazine acylation; DMF typically improves solubility of intermediates .
Q. What advanced analytical techniques address stereochemical complexity?
Methodology:
- X-ray crystallography : Resolve absolute configuration of chiral centers (e.g., oxolane-3-carbonyl stereochemistry) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA and validate purity (>99% ee) for pharmacological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
